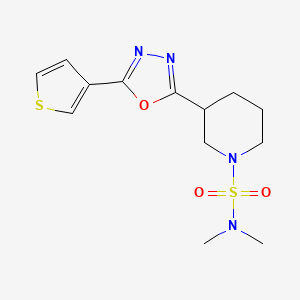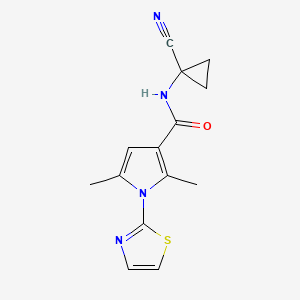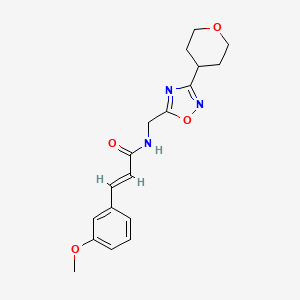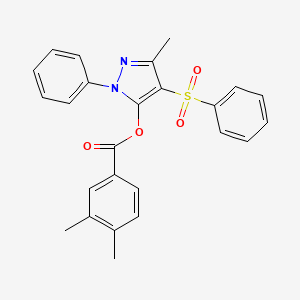![molecular formula C14H18BrNO3S B2574017 3-Bromo-8-(phenylsulfonyl)-1-oxa-8-azaspiro[4.5]decane CAS No. 924871-61-4](/img/structure/B2574017.png)
3-Bromo-8-(phenylsulfonyl)-1-oxa-8-azaspiro[4.5]decane
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-Bromo-8-(phenylsulfonyl)-1-oxa-8-azaspiro[4.5]decane is a novel compound that has gained significant attention in scientific research due to its potential applications in various fields. This compound is also known as BPOAD and has a unique chemical structure that makes it an interesting subject for scientific investigation.
Mécanisme D'action
The exact mechanism of action of BPOAD is not yet fully understood. However, some studies have suggested that BPOAD may exert its antitumor activity by inhibiting the growth and proliferation of cancer cells through the induction of apoptosis. Additionally, BPOAD may also inhibit angiogenesis, which is the process of forming new blood vessels that supply nutrients to cancer cells.
Biochemical and Physiological Effects:
BPOAD has been shown to have various biochemical and physiological effects. Some studies have suggested that BPOAD may inhibit the activity of certain enzymes, such as topoisomerase II, which is involved in DNA replication and cell division. Additionally, BPOAD may also affect the expression of certain genes that are involved in cancer cell growth and proliferation.
Avantages Et Limitations Des Expériences En Laboratoire
One of the main advantages of BPOAD in laboratory experiments is its potential as a novel therapeutic agent for cancer treatment. However, one of the limitations of BPOAD is its low solubility in water, which can make it difficult to administer in vivo. Additionally, BPOAD may also exhibit cytotoxic effects on normal cells, which can limit its clinical applications.
Orientations Futures
There are several future directions for research on BPOAD. One potential area of investigation is the development of more efficient synthesis methods that can improve the yield and purity of BPOAD. Additionally, further studies are needed to elucidate the exact mechanism of action of BPOAD and to identify its molecular targets. Furthermore, more preclinical studies are needed to evaluate the safety and efficacy of BPOAD in vivo, particularly in animal models of cancer.
Méthodes De Synthèse
The synthesis of 3-Bromo-8-(phenylsulfonyl)-1-oxa-8-azaspiro[4.5]decane is a complex process that involves several steps. The most common method for synthesizing BPOAD is through the reaction of 1,4-diazabicyclo[2.2.2]octane (DABCO) with p-toluenesulfonyl chloride (PTSC) and 3-bromopropionyl bromide in the presence of a base such as triethylamine. This reaction produces BPOAD as a white solid with a yield of around 60%.
Applications De Recherche Scientifique
BPOAD has various potential applications in scientific research, particularly in the field of medicinal chemistry. Some studies have shown that BPOAD exhibits antitumor activity against various cancer cell lines, including breast cancer, lung cancer, and colon cancer. Additionally, BPOAD has been shown to have antibacterial activity against gram-positive bacteria such as Staphylococcus aureus and Streptococcus pneumoniae.
Propriétés
IUPAC Name |
8-(benzenesulfonyl)-3-bromo-1-oxa-8-azaspiro[4.5]decane |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H18BrNO3S/c15-12-10-14(19-11-12)6-8-16(9-7-14)20(17,18)13-4-2-1-3-5-13/h1-5,12H,6-11H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OVARABZNHWXTRC-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC12CC(CO2)Br)S(=O)(=O)C3=CC=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H18BrNO3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
360.27 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-Bromo-8-(phenylsulfonyl)-1-oxa-8-azaspiro[4.5]decane | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![Methyl 2-[[5-methyl-1-(2,2,2-trifluoroethyl)pyrazol-3-yl]amino]acetate](/img/structure/B2573934.png)

![N-isobutyl-3-[1-{[2-(isopropylamino)-2-oxoethyl]thio}-5-oxo[1,2,4]triazolo[4,3-a]quinazolin-4(5H)-yl]propanamide](/img/structure/B2573940.png)

![(3Z)-1-[(3,4-dichlorophenyl)methyl]-3-methoxyiminoindol-2-one](/img/structure/B2573944.png)

![N-Ethyl-N-[1-(2,2,2-trifluoroethyl)pyrrolidin-3-yl]prop-2-enamide](/img/structure/B2573947.png)

![6-[1-(2-Chloropropanoyl)piperidine-4-carbonyl]-2-methyl-4H-1,4-benzoxazin-3-one](/img/structure/B2573950.png)

![2-(((5-chlorobenzo[b]thiophen-3-yl)methyl)thio)-3-(4-chlorophenethyl)thieno[3,2-d]pyrimidin-4(3H)-one](/img/structure/B2573953.png)
![methyl({[(2S,3S)-4-methyl-3-phenylmorpholin-2-yl]methyl})amine](/img/structure/B2573954.png)

